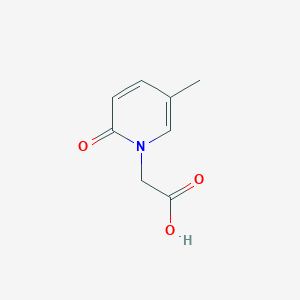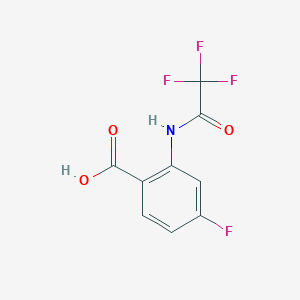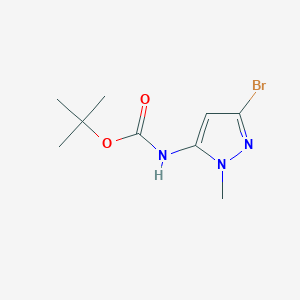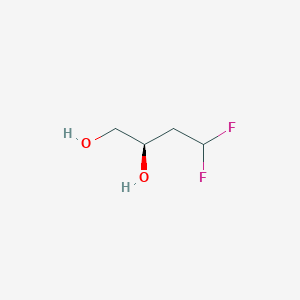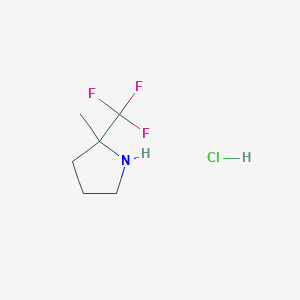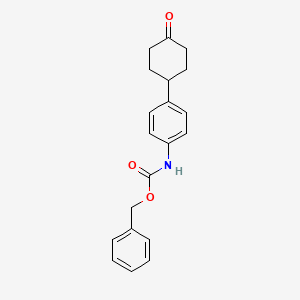
Benzyl (4-(4-oxocyclohexyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate is an organic compound with the molecular formula C14H17NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and a phenyl group substituted with a 4-oxocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of benzyl chloroformate with 4-oxocyclohexylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain a white solid .
Industrial Production Methods
While specific industrial production methods for benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to bind to receptor sites, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the 4-oxocyclohexyl group.
4-N-Fmoc-Amino-cyclohexanone: Contains a similar cyclohexanone moiety but with different protecting groups.
Allyl (4-oxocyclohexyl)carbamate: Another carbamate derivative with an allyl group instead of a benzyl group.
Uniqueness
Benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate is unique due to its combination of a benzyl group, a phenyl group, and a 4-oxocyclohexyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamate derivatives .
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate |
InChI |
InChI=1S/C20H21NO3/c22-19-12-8-17(9-13-19)16-6-10-18(11-7-16)21-20(23)24-14-15-4-2-1-3-5-15/h1-7,10-11,17H,8-9,12-14H2,(H,21,23) |
InChI Key |
WEOJHXLOXVUCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


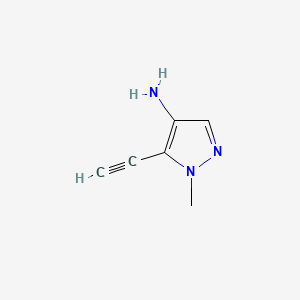
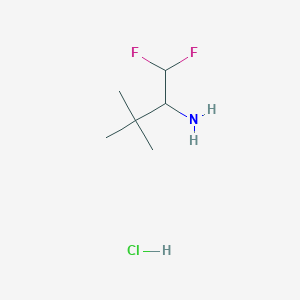


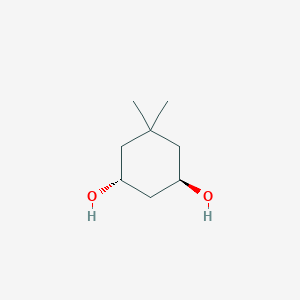
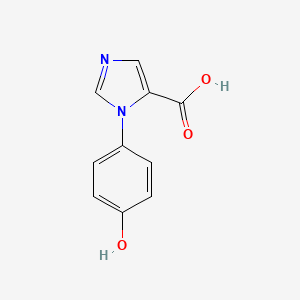
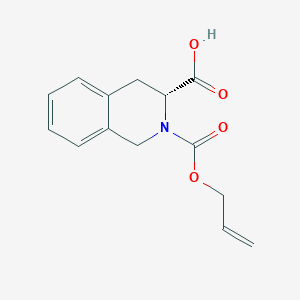
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
